molecular formula C22H21N3O8 B14676240 {7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate CAS No. 39818-17-2

{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate

Cat. No.: B14676240
CAS No.: 39818-17-2
M. Wt: 455.4 g/mol
InChI Key: YIFUBWFNLLICJY-UHFFFAOYSA-N
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Description

{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate is a chemical compound with the molecular formula C22H21N3O8 and a molecular weight of 455.42 g/mol This compound is characterized by its unique structure, which includes a pyrrolizine ring system substituted with nitrobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate typically involves the esterification of hexahydro-1H-pyrrolizine with 4-nitrobenzoic acid. The reaction is carried out under anhydrous conditions using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate undergoes several types of chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under appropriate conditions.

    Reduction: The ester bonds can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Amino derivatives of the original compound.

    Reduction: 4-nitrobenzoic acid and hexahydro-1H-pyrrolizine derivatives.

    Substitution: Substituted nitrobenzoyl derivatives.

Scientific Research Applications

{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolizine ring system may also interact with enzymes or receptors, modulating their activity and leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

    {7-[(4-Nitrobenzoyl)oxy]hexahydro-1H-pyrrolizin-1-yl}methyl 4-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

    {7-[(4-Aminobenzoyl)oxy]hexahydro-1H-pyrrolizin-1-yl}methyl 4-nitrobenzoate: Similar structure but with an amino group on the benzoyl moiety.

Uniqueness

The uniqueness of {7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate lies in its dual nitrobenzoyl substitution, which imparts distinct chemical and biological properties. This dual substitution allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

39818-17-2

Molecular Formula

C22H21N3O8

Molecular Weight

455.4 g/mol

IUPAC Name

[7-(4-nitrobenzoyl)oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 4-nitrobenzoate

InChI

InChI=1S/C22H21N3O8/c26-21(14-1-5-17(6-2-14)24(28)29)32-13-16-9-11-23-12-10-19(20(16)23)33-22(27)15-3-7-18(8-4-15)25(30)31/h1-8,16,19-20H,9-13H2

InChI Key

YIFUBWFNLLICJY-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC(C2C1COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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